molecular formula C11H12N2O B1338062 7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one CAS No. 57552-95-1

7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one

Cat. No. B1338062
CAS RN: 57552-95-1
M. Wt: 188.23 g/mol
InChI Key: QTBKTEDAGWNUEX-UHFFFAOYSA-N
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Patent
US04315860

Procedure details

A solution of 192 g. (1 mol) of ethyl benzoylacetate in mixed xylenes (total volume 400 ml.) was added dropwise over a 1 hour period to a solution of 60 g. (67 ml.; 1 mol) of ethylenediamine in 1 l. of mixed xylenes refluxing under nitrogen. The reaction mixture was then refluxed for an additional hour after which the water was azeotroped off. The solvent was then distilled off over a 2 hour period and the resulting reaction product was allowed to stand at room temperature. The crystalline material formed was isolated by filtration, washed several times with chloroform and dried to obtain the crystalline product (59 g.). m.p. 207°-210° C. Lit. Ried et al., Chem. Ber. 87, 1811-1814 (1954), m.p. 209°-210° C.; Hofmann et al., J. Org. Chem. 27, 3565-3568 (1962), m.p. 206°-209° C.
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]([O:12]CC)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:15]([NH2:18])[CH2:16][NH2:17]>O>[C:2]1([C:1]2[NH:18][CH2:15][CH2:16][NH:17][C:10](=[O:12])[CH:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
67 mL
Type
reactant
Smiles
C(CN)N
Step Three
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was azeotroped off
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off over a 2 hour period
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction product
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
The crystalline material formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed several times with chloroform
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain the crystalline product (59 g.)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC(NCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.